2-Amino-6-chloroquinolin-4-OL
Overview
Description
2-Amino-6-chloroquinolin-4-OL is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of both amino and chloro substituents on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloroquinolin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloroquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroquinoline.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-6-chloroquinolin-4-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-chloroquinolin-4-OL involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Antimalarial Activity: Interferes with the heme detoxification process in Plasmodium parasites, leading to their death.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway.
Comparison with Similar Compounds
2-Amino-6-chloroquinolin-4-OL can be compared with other quinoline derivatives:
2-Aminoquinoline: Lacks the chloro substituent, resulting in different reactivity and biological activity.
6-Chloroquinoline: Lacks the amino substituent, affecting its chemical properties and applications.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical behavior and uses.
Uniqueness: The presence of both amino and chloro substituents on the quinoline ring makes this compound unique in terms of its reactivity and potential for diverse chemical transformations and biological activities .
Properties
IUPAC Name |
2-amino-6-chloro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPLGYNAXFLEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493920 | |
Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64319-84-2 | |
Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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